N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of organic compounds known for their diverse bioactivity . They are fused bicyclic heterocycles, containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones . This synthesis can be carried out under microwave irradiation in a solvent- and catalyst-free environment . Other synthetic strategies include multicomponent reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a pyrazine ring fused to an imidazole ring . The exact structure of your specific compound would depend on the substituents attached to this core structure.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling of nitroarenes . They can also be used in the Mizoroki–Heck reaction .Scientific Research Applications
Antimycobacterial Activity
Research has explored the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including compounds similar to N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, for their antimycobacterial activity. Notably, some derivatives have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential as a scaffold for developing new antituberculosis agents (Lv et al., 2017).
Cytoprotective Properties in Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, structurally related to the chemical , were synthesized as potential antiulcer agents with a focus on antisecretory and cytoprotective properties. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, comparable to known antiulcer agents, suggesting a potential application in protecting the gastric lining from ulcers (Starrett et al., 1989).
Insecticidal Assessment
The synthesis and evaluation of compounds incorporating a thiadiazole moiety, related to this compound, have been conducted to assess their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies contribute to the understanding of the potential use of such compounds in agricultural pest control (Fadda et al., 2017).
Antitubercular Activity
Further research into N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, closely related to the chemical of interest, has demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings support the potential for developing new anti-TB agents based on the structural features of imidazo[1,2-a]pyridine derivatives (Li et al., 2020).
Catalysis in CO2 Utilization
Diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes, which share a structural motif with the compound , have been utilized as bifunctional N-heterocyclic carbene ligands in the catalysis of direct C–H carboxylation of benzoxazole with CO2. This research highlights the role of such compounds in facilitating environmentally beneficial reactions by utilizing CO2 as a feedstock (Park et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to target a variety of proteins and enzymes .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzymatic activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in cell signaling, inflammation, and cellular metabolism .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide are largely determined by its interactions with various biomoleculesFor instance, some imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Cellular Effects
The cellular effects of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide are not well-documented in the literature. Imidazo[1,2-a]pyridines have been shown to influence cell function in a variety of ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide in laboratory settings. It is known that the effects of imidazo[1,2-a]pyridines can change over time in both in vitro and in vivo studies .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Imidazo[1,2-a]pyridines are known to interact with various transporters and binding proteins .
Subcellular Localization
Imidazo[1,2-a]pyridines are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-21(11-13-10-18-16-5-3-4-8-22(13)16)17(23)12-6-7-14-15(9-12)20-24-19-14/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFAUFLFJIVBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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